Pracinostat

Descripción general

Descripción

Pracinostat es un inhibidor de la histona desacetilasa de molécula pequeña biodisponible por vía oral basado en ácido hidroxámico. Ha mostrado actividad antitumoral potencial caracterizada por propiedades fisicoquímicas, farmacéuticas y farmacocinéticas favorables . This compound inhibe selectivamente las clases I, II y IV de histona desacetilasa, pero no la clase III ni la histona desacetilasa 6 en la clase IIb . Este compuesto se acumula en las células tumorales y ejerce una inhibición continua de la histona desacetilasa, lo que da como resultado la acumulación de histonas acetiladas, la remodelación de la cromatina, la transcripción de genes supresores de tumores y, en última instancia, la apoptosis de las células tumorales .

Aplicaciones Científicas De Investigación

Pracinostat tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, this compound se utiliza como un compuesto de herramienta para estudiar el papel de las histona desacetilasas en varios procesos biológicos . En biología, se utiliza para investigar los efectos de la inhibición de la histona desacetilasa sobre la expresión génica, la regulación del ciclo celular y la apoptosis .

En medicina, this compound ha mostrado promesa como agente terapéutico para el tratamiento de varios cánceres, incluida la leucemia mieloide aguda, los síndromes mielodisplásicos y los tumores sólidos . Los estudios clínicos han demostrado su eficacia en combinación con otros agentes quimioterapéuticos, lo que ha llevado a mejores resultados para los pacientes . En la industria, this compound se utiliza en el desarrollo de nuevos inhibidores de la histona desacetilasa y otras terapias epigenéticas .

Mecanismo De Acción

Pracinostat ejerce sus efectos inhibiendo la actividad de las histona desacetilasas, lo que lleva a la acumulación de grupos acetilo en los residuos de lisina de las histonas . Esto da como resultado una estructura de cromatina abierta y activación transcripcional de genes supresores de tumores . In vitro, this compound provoca la acumulación de histonas acetiladas e induce el arresto del ciclo celular y/o la apoptosis de algunas células transformadas . Los objetivos moleculares de this compound incluyen la histona desacetilasa 1, la histona desacetilasa 2 y la histona desacetilasa 3 .

Safety and Hazards

Direcciones Futuras

Pracinostat has demonstrated significant anti-tumor effects on a variety of tumors, and it is currently being investigated for its role in human glioma . There are also ongoing studies exploring the benefit of adding this compound to other treatments for myelodysplastic syndromes . The results strongly support the potential clinical use of this compound as a novel therapy for human glioma in the near future .

Análisis Bioquímico

Biochemical Properties

Pracinostat selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, leading to the accumulation of acetylated histones . This interaction alters the chromatin structure, enabling the transcription of tumor suppressor genes .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It accumulates in tumor cells and exerts a continuous inhibition to histone deacetylase . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells . It also influences cell function by inducing cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .

Temporal Effects in Laboratory Settings

This compound has demonstrated excellent in vivo anti-tumor activity in various animal models with dose-proportional pharmacodynamic effects

Dosage Effects in Animal Models

In animal models, this compound has shown dose-proportional anti-tumor activity

Metabolic Pathways

It is known to affect the HDAC pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully characterized. It is known to be orally bioavailable , suggesting it can be absorbed and distributed in the body

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not fully characterized. As an HDAC inhibitor, it is likely to localize to the nucleus where it can interact with histones

Métodos De Preparación

Pracinostat se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condicionesLas condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .

Los métodos de producción industrial para this compound implican la ampliación de la síntesis de laboratorio a una escala mayor manteniendo las mismas condiciones de reacción y reactivos. Este proceso requiere una cuidadosa optimización para garantizar la calidad y el rendimiento consistentes del producto final .

Análisis De Reacciones Químicas

Pracinostat experimenta varios tipos de reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Por ejemplo, this compound puede sufrir oxidación para formar un derivado oxidado, que puede tener diferentes propiedades biológicas. Del mismo modo, las reacciones de reducción pueden conducir a la formación de derivados reducidos con actividad alterada. Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, modificando potencialmente sus propiedades farmacológicas .

Comparación Con Compuestos Similares

Pracinostat es similar a otros inhibidores de la histona desacetilasa, como el ácido hidroxámico de suberoylanilida y el belinostat . This compound ha mostrado propiedades farmacocinéticas mejoradas y mayor exposición tumoral en comparación con estos compuestos . Además, this compound ha demostrado una mayor eficacia en modelos preclínicos de tumores hematológicos y sólidos .

Compuestos similares a this compound incluyen:

- Ácido hidroxámico de suberoylanilida

- Belinostat

- Panobinostat

- Vorinostat

Estos compuestos comparten un mecanismo de acción similar, pero difieren en sus propiedades farmacocinéticas, selectividad tumoral y eficacia clínica .

Propiedades

IUPAC Name |

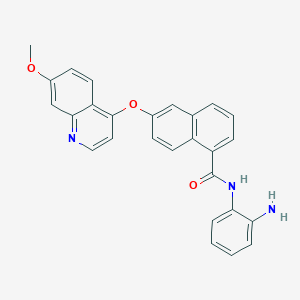

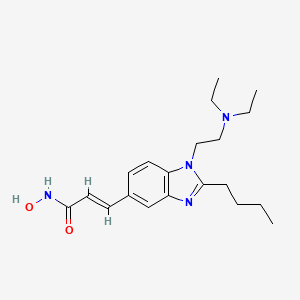

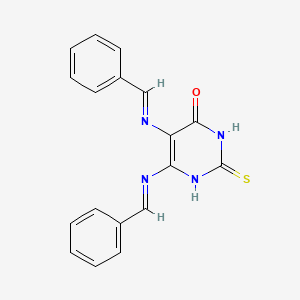

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDKZFFAIZKUCU-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239196 | |

| Record name | Pracinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized. | |

| Record name | Pracinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

929016-96-6 | |

| Record name | Pracinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929016-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pracinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pracinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pracinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRACINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Pracinostat, and what is its primary target?

A1: this compound (also known as SB939) is a potent, orally available histone deacetylase inhibitor (HDACi) [, , , ]. It targets and inhibits histone deacetylases, specifically showing selectivity for Class I, II, and IV isoforms [, , , , ].

Q2: How does this compound exert its anticancer effects?

A2: this compound inhibits histone deacetylases, leading to increased histone acetylation [, ]. This results in altered gene expression, promoting cell cycle arrest, differentiation, and programmed cell death in cancer cells [, ].

Q3: Does this compound target any specific genes or pathways in cancer cells?

A3: Research indicates that this compound can restore the expression of specific genes silenced in cancer cells. For instance, it reactivates the expression of Activating Transcription Factor 3 (ATF3) in bladder cancer models []. In Small Cell Lung Cancer (SCLC), this compound treatment restored the expression of CDH1, a gene often suppressed due to CREBBP loss, and exhibited enhanced effectiveness in CREBBP-deleted tumors [].

Q4: Is this compound's activity limited to histone proteins?

A4: While primarily known for histone deacetylase inhibition, research suggests that this compound might also influence the acetylation status of non-histone proteins, potentially contributing to its anticancer effects [, ].

Q5: What is the molecular formula and weight of this compound?

A5: Regrettably, the provided research abstracts do not specify the molecular formula and weight of this compound. This information is crucial for a comprehensive understanding of the compound's properties and behavior. Further investigation into publicly available chemical databases or the manufacturer's documentation is recommended.

Q6: Is there any spectroscopic data available for this compound?

A6: Unfortunately, the provided research abstracts do not offer any spectroscopic data for this compound. Spectroscopic techniques, such as NMR and IR spectroscopy, play a vital role in confirming the chemical structure and purity of compounds, which is essential for drug development and quality control. To access this data, referring to the original research publications, patents, or contacting the manufacturer might be necessary.

Q7: What are the pharmacokinetic properties of this compound?

A7: this compound exhibits excellent pharmacokinetic properties [, ]. Studies demonstrate high systemic clearance in preclinical models []. It also shows good oral absorption, metabolic stability, and a favorable pharmacokinetic profile [].

Q8: How is this compound metabolized?

A8: this compound is primarily metabolized by CYP3A4 and CYP1A2 enzymes in the liver [].

Q9: What types of cancers has this compound shown preclinical and clinical activity against?

A10: this compound exhibits preclinical activity against a broad range of cancers, including acute myeloid leukemia (AML) [, , , ], myelodysplastic syndromes (MDS) [, , , ], lymphoma [, ], bladder cancer [], and small cell lung cancer [].

Q10: What is the clinical trial experience with this compound?

A11: this compound has been investigated in various clinical trials, primarily focusing on hematologic malignancies. Notably, it progressed to phase 3 trials in combination with Azacitidine for newly diagnosed AML patients unfit for standard intensive chemotherapy [, ].

Q11: Are there any specific patient populations where this compound has shown particular promise?

A12: this compound combined with Azacitidine showed promising results in elderly patients with AML who were ineligible for intensive chemotherapy, achieving high response rates [, , ].

Q12: Are there biomarkers that can predict response to this compound?

A13: Research suggests that ATF3 expression could serve as a potential biomarker for this compound response in bladder cancer []. In AML, the clearance of somatic mutations after treatment with this compound plus Azacitidine correlated with clinical response [].

Q13: Are there any known resistance mechanisms to this compound?

A14: While specific resistance mechanisms to this compound are not extensively detailed in the provided abstracts, research hints that DLBCL cells relying on oxidative phosphorylation (OxPhos) exhibit lower sensitivity to this compound compared to B-cell receptor (BCR) dependent DLBCL cells [, ]. Inhibiting antioxidant production in these OxPhos-DLBCL cells restored sensitivity to this compound, suggesting a potential resistance mechanism [].

Q14: Is there cross-resistance with other HDAC inhibitors?

A15: The observation that OxPhos-DLBCL cells demonstrated poorer sensitivity to other HDAC inhibitors, including Vorinostat, indicates a potential for cross-resistance among different HDAC inhibitors [].

Q15: What are the known toxicities associated with this compound?

A16: The most frequently reported adverse events in clinical trials of this compound, especially in combination with Azacitidine, include hematologic toxicities like thrombocytopenia, febrile neutropenia, neutropenia, and anemia [, , , ]. Fatigue, nausea, and gastrointestinal events were also observed [, , , ]. Higher doses of this compound led to increased treatment discontinuations due to adverse events in a study of patients with higher-risk MDS, suggesting a dose-dependent toxicity profile [].

Q16: What is the impact of structural modifications on this compound's activity?

A18: Interestingly, minor structural changes to this compound can significantly impact its HDAC inhibitory activity. For example, shifting the N-hydroxyacrylamide attachment from the 5th to the 6th position of the benzimidazole ring completely abolished its inhibitory activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)

![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)